Heparin disaccharide I-A sodium

Enzymology Glycosaminoglycan Analysis Heparinase Specificity

An analytically essential N-acetylated heparin disaccharide standard (minor, ~1.7% abundance). Distinct from I-S by N-acetyl vs N-sulfo group, ensuring unique RPIP-HPLC retention for accurate peak identification and system suitability. Exclusive heparinase II product; quantifies enzyme-specific activity independent of heparinase I/III. Mass shift vs I-S (605.39 vs 665.40 g/mol) validates LC-MS/MS for low-abundance species. Critical for avoiding co-elution errors and verifying column performance in LMWH compositional analysis.

Molecular Formula C14H18NNa3O17S2
Molecular Weight 605.4 g/mol
CAS No. 136098-00-5
Cat. No. B144925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeparin disaccharide I-A sodium
CAS136098-00-5
Molecular FormulaC14H18NNa3O17S2
Molecular Weight605.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1
InChIKeyWRWNGZNBPYOKPM-NYNVPWSXSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heparin Disaccharide I-A Sodium Salt (CAS 136098-00-5): Product Identification and Analytical Baseline


Heparin disaccharide I-A sodium salt (α-ΔUA-2S-[1→4]-GlcNAc-6S, CAS 136098-00-5) is an unsaturated disaccharide standard derived from the enzymatic digestion of heparin and heparan sulfate . It belongs to the A-series of heparin disaccharides, characterized by an N-acetyl group on the glucosamine residue, and possesses sulfation at the 2-O position of the unsaturated uronic acid and the 6-O position of the glucosamine [1]. This compound is a minor but analytically essential component of the disaccharide pool generated by heparinase enzymes and serves as a reference standard for composition analysis and structure identification of heparin and low-molecular-weight heparin products .

Why Generic Heparin Disaccharide Standards Cannot Substitute for I-A Sodium Salt in Analytical Workflows


Heparin disaccharide I-A sodium salt cannot be substituted by generic heparin disaccharide mixtures or other in-class compounds because its specific sulfation and N-acetylation pattern dictate a unique elution profile and mass spectrometric signature essential for accurate peak identification and quantification [1]. The presence of the N-acetyl group in I-A, as opposed to the N-sulfo group in I-S, results in distinct chromatographic retention times under reverse-phase ion-pairing HPLC conditions [2]. Furthermore, its minor abundance in natural heparin digests (approximately 1.7% of total disaccharides) means that without a purified, certified standard of I-A, co-elution with more abundant species (e.g., I-S) or misidentification based on mass alone can lead to systematic errors in compositional analysis [3]. Using a structurally similar but chemically distinct analog, such as the N-sulfated disaccharide I-S, will introduce quantitative bias and compromise the fidelity of heparin batch-to-batch comparisons.

Quantitative Differentiation of Heparin Disaccharide I-A Sodium Salt from Closest Analogs: A Comparative Evidence Guide


Differential Enzymatic Production Pathway: Exclusive Generation by Heparinase II

Heparin disaccharide I-A sodium salt is produced exclusively by the action of heparinase II (no EC # assigned) on heparin and heparan sulfate . In contrast, its close structural analog, heparin disaccharide I-S sodium salt (α-ΔUA-2S-[1→4]-GlcNS-6S, CAS 136098-10-7), is produced by the action of both heparinase I and heparinase II . This differential enzyme specificity provides a direct experimental basis for distinguishing between these two disaccharides in complex digests and for validating the activity of specific heparinase preparations.

Enzymology Glycosaminoglycan Analysis Heparinase Specificity

Comparative Abundance in Unfractionated Heparin: Minor Component vs. Major Component

In unfractionated heparin (UFH) digests, heparin disaccharide I-A (ΔUA-2S-GlcNAc-6S) constitutes a minor fraction of the total disaccharide pool. Quantitative analysis of UFH from porcine mucosa shows I-A abundance at 1.69% of total disaccharides [1]. In stark contrast, its N-sulfated counterpart, heparin disaccharide I-S (ΔUA-2S-GlcNS-6S), is the most abundant disaccharide, comprising 69.65% of the total [1]. This approximately 41-fold difference in natural abundance highlights the distinct biological roles and synthetic pathways of these two disaccharides.

Heparin Compositional Analysis Glycomics Disaccharide Profiling

Chromatographic Retention Time Differentiation in RPIP-HPLC

Under reversed-phase ion-pairing high-performance liquid chromatography (RPIP-HPLC) conditions, N-acetylated disaccharides like heparin disaccharide I-A elute at slightly longer retention times compared to disaccharides with an equivalent number of sulfate groups but different N-substituents [1]. This chromatographic behavior is a direct consequence of the interaction between the ion-pairing reagent (hexylamine) and the disaccharide's functional groups. The N-acetyl group imparts a slightly greater hydrophobicity, leading to increased retention on a C18 column relative to N-sulfated analogs.

HPLC Method Development Analytical Chemistry Heparin Disaccharide Separation

Molecular Weight and Sulfation Pattern Differentiation from N-Sulfated Analog (I-S)

Heparin disaccharide I-A sodium salt has a molecular weight of 605.39 g/mol and the molecular formula C14H18NNa3O17S2 . Its closest analog, heparin disaccharide I-S sodium salt (α-ΔUA-2S-[1→4]-GlcNS-6S, CAS 136098-10-7), has a molecular weight of 665.40 g/mol and the molecular formula C12H15NNa4O19S3 . The key structural difference is the substitution of the N-acetyl group in I-A for an N-sulfo group in I-S, resulting in a higher degree of sulfation and a larger molecular weight for I-S. This difference is readily identifiable by mass spectrometry.

Structural Characterization Mass Spectrometry Glycosaminoglycan Chemistry

Optimal Scientific and Industrial Use Cases for Heparin Disaccharide I-A Sodium Salt


HPLC Method Development and System Suitability Testing for Heparin Compositional Analysis

Given its unique and predictable retention time shift relative to N-sulfated disaccharides [1], heparin disaccharide I-A sodium salt is an essential component of system suitability mixtures for RPIP-HPLC methods. Its inclusion ensures that the chromatographic system can adequately resolve N-acetylated from N-sulfated species, a critical performance check for methods used in heparin and LMWH quality control. Failure to separate I-A from other disaccharides indicates suboptimal column performance or mobile phase conditions, which would compromise the accuracy of the entire disaccharide composition analysis.

Validation of Heparinase II Activity in Enzyme Preparations

Heparin disaccharide I-A is produced exclusively by heparinase II, while its analog I-S is produced by both heparinase I and II [1]. This makes purified I-A sodium salt an ideal substrate or reference standard for verifying the specific activity and purity of heparinase II enzyme lots. The appearance and quantitation of the I-A peak in a heparin digest can serve as a direct, positive control for heparinase II function, independent of heparinase I or III activity. This is particularly valuable for biochemical suppliers and research labs that rely on defined enzymatic activity for reproducible glycosaminoglycan degradation.

Quantitative Profiling of Minor Heparin Constituents for Advanced Quality Control

The low natural abundance of I-A (1.69% of total disaccharides) makes it a highly sensitive marker for batch-to-batch consistency and source identification [1]. Accurate quantification of this minor component requires a high-purity certified standard of I-A sodium salt. This is essential for advanced characterization of heparin APIs and for detecting subtle variations introduced by different purification processes, raw material sources (e.g., porcine vs. bovine mucosa), or the presence of contaminants. Its measurement is a key component of orthogonal analytical methods used for heparin fingerprinting beyond standard pharmacopeial assays.

Mass Spectrometry Method Calibration and Structural Confirmation

The distinct molecular weight (605.39 g/mol) and sulfation pattern of I-A sodium salt differentiate it from its N-sulfated analog I-S (665.40 g/mol) [1]. This makes I-A a valuable mass calibrant and standard for LC-MS/MS workflows focused on heparin and heparan sulfate disaccharide analysis. Its use helps establish instrument response factors for low-abundance N-acetylated species and confirms the ability of the mass spectrometer to distinguish between compounds differing by a single sulfate group (and corresponding N-modification), which is critical for accurate de novo sequencing and structural characterization of heparin-derived oligosaccharides.

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